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Compound of Interest

2,2-Dimethyl-3-phenylpropanoic
Compound Name: d
aci

Cat. No.: B183899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dimethyl-3-phenylpropanoic acid. Due to the limited availability of experimentally obtained
public data, this document presents a combination of predicted and expected spectroscopic
characteristics based on the compound's structure and data from analogous compounds. This
guide is intended to support research and development activities by providing key spectral
information, detailed experimental protocols for its acquisition, and visual aids to understand
the underlying chemical principles.

Introduction

2,2-Dimethyl-3-phenylpropanoic acid (CAS No: 5669-14-7) is a carboxylic acid derivative
with a molecular formula of C11H1402 and a molecular weight of 178.23 g/mol .[1] Its structure,
featuring a phenyl group, a quaternary dimethyl-substituted carbon, and a carboxylic acid
moiety, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial
for its identification, characterization, and quality control in various scientific and industrial
applications, including drug development and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for 2,2-
Dimethyl-3-phenylpropanoic acid across various analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~11-12 Singlet (broad) 1H -COOH

~7.35-7.20 Multiplet 5H Aromatic (CeHs)

~2.80 Singlet 2H -CHz-

~1.25 Singlet 6H -C(CHs)2
Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm Carbon Type Assighment

~184 Quaternary -COOH

~138 Quaternary Aromatic (C-ipso)

~130 Tertiary Aromatic (C-ortho)

~128 Tertiary Aromatic (C-meta)

~126 Tertiary Aromatic (C-para)

~48 Secondary -CHz-

~42 Quaternary -C(CHs)2

~25 Primary -C(CHs)2

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic acid

3300-2500 Strong, Broad ]
dimer)
3080-3030 Medium C-H stretch (Aromatic)
2980-2870 Medium-Strong C-H stretch (Aliphatic)
C=0 stretch (Carboxylic acid
1710-1690 Strong )
dimer)
1600, 1495, 1450 Medium-Weak C=C stretch (Aromatic ring)
1470, 1380 Medium C-H bend (gem-dimethyl)
1300-1200 Strong C-O stretch
950-910 Medium, Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Expected Electron lonization Mass Spectrometry (EI-MS) Fragmentation

m/z Relative Intensity Proposed Fragment
178 Moderate [M]* (Molecular lon)
163 Low [M - CHs]*

133 Moderate [M - COOH]*

91 High [C7H7]* (Tropylium ion)
77 Moderate [CeHs]* (Phenyl cation)
57 Moderate [C(CH3)3]*

45 Moderate [COOH]*

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:

o Weigh approximately 10-20 mg of 2,2-Dimethyl-3-phenylpropanoic acid.

e Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
H NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse (zg30)

e Number of Scans: 16

o Relaxation Delay: 2.0 s

e Acquisition Time: 4.0 s

e Spectral Width: 16 ppm (-2 to 14 ppm)

e Temperature: 298 K

13C NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
e Number of Scans: 1024

o Relaxation Delay: 2.0 s
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e Acquisition Time: 1.5 s

e Spectral Width: 240 ppm (-10 to 230 ppm)

e Temperature: 298 K

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for *H and 13C).

Integrate the signals in the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond
attenuated total reflectance (ATR) accessory.

Sample Preparation:

e Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry
completely.

e Place a small amount (a few milligrams) of solid 2,2-Dimethyl-3-phenylpropanoic acid
directly onto the center of the ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

Acquisition Parameters:
e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm™1
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e Number of Scans: 32

e Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Data Processing:

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Perform baseline correction and peak picking to identify the wavenumbers of the absorption
bands.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EI) source.

Sample Preparation:

o Prepare a dilute solution of 2,2-Dimethyl-3-phenylpropanoic acid (~1 mg/mL) in a volatile
organic solvent such as methanol or ethyl acetate.

GC-MS Parameters:

Injection Volume: 1 pL

e Injector Temperature: 250 °C

o Carrier Gas: Helium at a constant flow rate of 1 mL/min

e GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 pm film thickness).

e Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate
of 15 °C/min, and hold for 5 minutes.

o Transfer Line Temperature: 280 °C

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b183899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

MS Parameters:

lonization Mode: Electron lonization (El)

Electron Energy: 70 eV

lon Source Temperature: 230 °C

Mass Range: m/z 40-400

Scan Speed: 2 scans/s

Data Processing:

e The mass spectrum corresponding to the chromatographic peak of the analyte is extracted.

« |dentify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of 2,2-Dimethyl-3-

phenylpropanoic acid.
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Caption: General workflow for the spectroscopic analysis of 2,2-Dimethyl-3-phenylpropanoic
acid.
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Caption: Proposed major fragmentation pathway in EI-Mass Spectrometry.
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Caption: Simplified representation of key NMR structural correlations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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